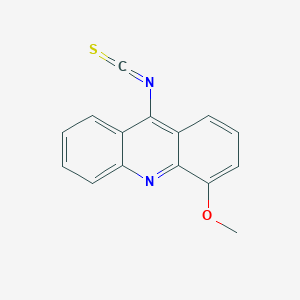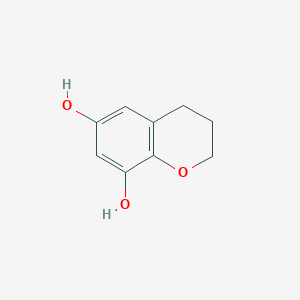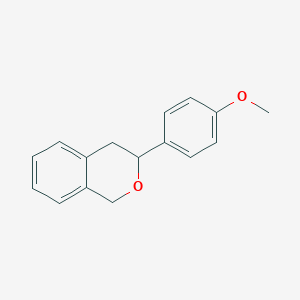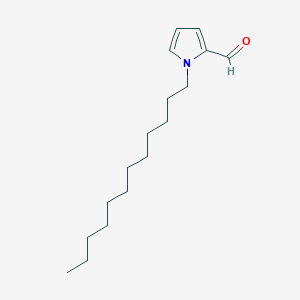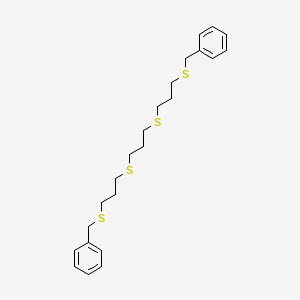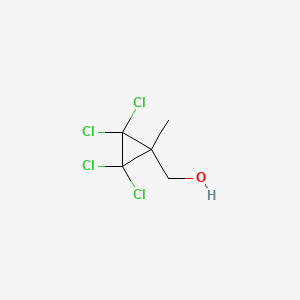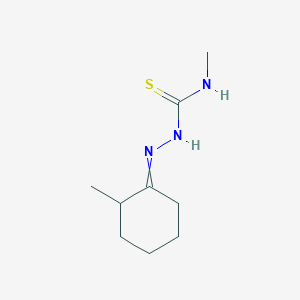
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- is a chemical compound with the molecular formula C10H19N3S It is a derivative of hydrazinecarbothioamide, characterized by the presence of a methyl group and a cyclohexylidene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- typically involves the reaction of hydrazinecarbothioamide with a suitable cyclohexylidene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety regulations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide, N-methyl-2-(2-methylcyclohexylidene)- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: The parent compound, which lacks the methyl and cyclohexylidene groups.
N-Methylhydrazinecarbothioamide: A derivative with a methyl group but without the cyclohexylidene ring.
Cyclohexylidenehydrazinecarbothioamide: A derivative with the cyclohexylidene ring but without the methyl group.
Eigenschaften
CAS-Nummer |
386255-69-2 |
|---|---|
Molekularformel |
C9H17N3S |
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
1-methyl-3-[(2-methylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C9H17N3S/c1-7-5-3-4-6-8(7)11-12-9(13)10-2/h7H,3-6H2,1-2H3,(H2,10,12,13) |
InChI-Schlüssel |
XSCDRQZVOANZMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1=NNC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


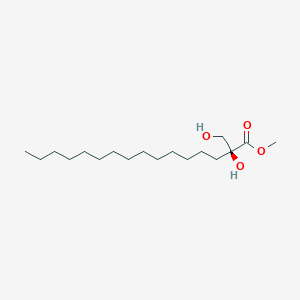
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)

![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
